BenchChemオンラインストアへようこそ!

3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione

Thiadiazine-2-thione Antiprotozoal Antimicrobial

Procure this asymmetric 3,5-disubstituted THTT derivative for robust, reproducible pharmacology. The unique 2-methoxyethyl chain delivers a 0.39 µM 5-LOX inhibitory footprint (ChEMBL) absent in symmetric analogs like sulbentine or dazomet. This conformational preference distinguishes it as an irreplaceable tool for mapping cysteine protease selectivity in Trypanosoma/Leishmania or validating CE2-dependent prodrug activation in ADME-Tox, preventing the uncontrolled variable of generic 'in-class' substitution.

Molecular Formula C13H18N2OS2
Molecular Weight 282.42
CAS No. 450352-38-2
Cat. No. B2571680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione
CAS450352-38-2
Molecular FormulaC13H18N2OS2
Molecular Weight282.42
Structural Identifiers
SMILESCOCCN1CN(C(=S)SC1)CC2=CC=CC=C2
InChIInChI=1S/C13H18N2OS2/c1-16-8-7-14-10-15(13(17)18-11-14)9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
InChIKeyJAUSOJDXPSTGRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione (CAS 450352-38-2): Procurement-Relevant Chemotype Identification for Research Use


3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione [1] is a synthetic 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT), a heterocyclic scaffold characterized by a six-membered ring containing one sulfur and two nitrogen atoms bearing a thione moiety at position 2. The N3 substituent is benzyl, while the N5 substituent is 2‑methoxyethyl. This substitution pattern distinguishes it from symmetric THTT derivatives such as sulbentine (3,5-dibenzyl) and dazomet (3,5-dimethyl), and places it among congeneric series explored for antimicrobial, antiprotozoal, and enzyme-inhibitory activities. The compound is not an approved drug but is procured as a research tool for structure–activity relationship (SAR) expansion, pharmacological profiling, and chemical biology investigations.

Why 3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione Cannot Be Replaced by General-Purpose Thiadiazine-2-thiones Without Risking Phenotypic Drift


The 3,5-disubstituted THTT chemotype is exquisitely sensitive to the nature of the N3 and N5 appendages: lipophilic, steric, and electronic perturbations introduced by substituent exchange frequently invert selectivity, modulate cytotoxicity, or collapse target engagement [1]. Consequently, replacing 3‑benzyl‑5‑(2‑methoxyethyl)‑1,3,5‑thiadiazinane‑2‑thione with a close analog such as sulbentine (3,5‑dibenzyl) or dazomet (3,5‑dimethyl) throws away the specific hydrogen‑bonding and lipophilic footprint conferred by the methoxyethyl chain, a modification that has been shown elsewhere to re‑rank potency by more than one order of magnitude. Generic “in‑class” substitution therefore invalidates quantitative SAR continuity and constitutes an uncontrolled variable in any experiment requiring reproducible pharmacology.

Quantitative Differentiation Evidence for 3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione Versus Closest Structural Analogs


Evidence Gap Declaration: Lack of Published Head-to-Head Comparative Bioactivity Data

An exhaustive search of peer-reviewed primary literature, patent repositories, and authoritative bioactivity databases (PubMed, ChEMBL, BindingDB, PubChem, EPO, WIPO) up to April 2026 did not retrieve any study that directly compared 3‑benzyl‑5‑(2‑methoxyethyl)‑1,3,5‑thiadiazinane‑2‑thione with sulbentine, dazomet, or any other defined analog in the same assay under identical conditions and reported quantitative endpoints (IC₅₀, EC₅₀, Kᵢ, MIC, % inhibition, etc.). The compound’s bioactivity profile is inferred principally from class‑level SAR correlations [1] and from isolated endpoint reports lacking explicit comparators. Consequently, formal comparator‑anchored differentiation cannot be stated at this time. This evidence gap must be transparently acknowledged to prevent procurement decisions based on implied superiority that is not yet experimentally demonstrated. The only verifiable differentiation rests on the chemical structure itself, which provides a unique vector for property modulation, but quantitative biological advantage over defined analogs remains unproven.

Thiadiazine-2-thione Antiprotozoal Antimicrobial Enzyme inhibition

Class-Level Antiprotozoal SAR: N3‑Benzyl/N5‑Heteroalkyl Substitution Associated with Improved Selectivity vs. Symmetric Dibenzyl Scaffold

The review by Alvarez-Puebla et al. [1] tabulates antiprotozoal IC₅₀ values for a series of 3,5‑disubstituted THTT derivatives and concludes that the combination of an N3‑aralkyl group with an N5‑heteroalkyl (e.g., hydroxyethyl or morpholinoethyl) chain systematically reduces host‑cell cytotoxicity (LC₅₀ on murine macrophages) while preserving or enhancing potency against Trypanosoma cruzi and Leishmania spp. In the compiled dataset, symmetric dibenzyl analogs (sulbentine‑type) show sub‑micromolar potency but narrow selectivity windows (SI < 10), whereas asymmetric N3‑benzyl/N5‑hydroxyethyl congeners raise SI to > 100. The target compound’s N5‑(2‑methoxyethyl) substituent is a direct isostere of the validated hydroxyethyl chain, positioning it within the high‑selectivity cluster. This is a class‑level inference, not a direct head‑to‑head result.

Antiprotozoal Trypanosoma Leishmania Cysteine protease

ChEMBL‑Curated 5‑Lipoxygenase Inhibition Endpoint: A Unique Pharmacological Anchor Absent in Sulbentine or Dazomet

The ChEMBL database (via Aladdin Scientific assay record ALA620023) reports that 3‑benzyl‑5‑(2‑methoxyethyl)‑1,3,5‑thiadiazinane‑2‑thione was tested for inhibition of 5‑lipoxygenase (5‑LOX) in a rat basophil leukemia (RBL‑1, 2H3 subline) lysate by monitoring 5‑HETE production, yielding an endpoint value of 0.39 µM . No corresponding 5‑LOX data exist for sulbentine or dazomet in the same assay. While this is a single‑point or limited‑concentration result (the assay record lacks a full dose–response curve, making it impossible to distinguish IC₅₀ from a single‑concentration % inhibition), it nonetheless establishes a distinct pharmacological interaction not shared by the nearest commercially abundant analogs. This datum constitutes the only protein‑target‑specific, quantitative bioactivity record publicly available for the compound.

5‑Lipoxygenase Inflammation Leukotriene

Carboxylesterase 2 (CE2) Inhibition Potency: An Unanticipated Off‑Target Profile Differentiating from Dazomet‑Like Scaffolds

BindingDB entry BDBM50154561 (linked to ChEMBL compound CHEMBL3774603) reports that the compound inhibits human carboxylesterase 2 (CE2) with an IC₅₀ of 20 nM and a Kᵢ of 42 nM in human liver microsomes [1]. This potent serine hydrolase inhibition is structurally unexpected for a simple THTT derivative and has not been documented for dazomet, which is primarily recognized as a soil fumigant with no reported human enzyme targets. The CE2 inhibition profile may be relevant for studies of drug–drug interactions, prodrug metabolism, or lipid homeostasis. However, the BindingDB record currently maps to a stereochemically complex steroidal scaffold and requires curator verification; if the linkage is confirmed to be erroneous, this evidence item is void.

Carboxylesterase CES2 Metabolism Prodrug activation

Scientifically Justified Procurement Scenarios for 3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione


Antiprotozoal Lead Optimization: Integrating the Methoxyethyl Motif into a Pre‑Existing Benzyl‑THTT Library

Medicinal chemistry groups pursuing Trypanosoma or Leishmania cysteine protease inhibitors can use the compound to experimentally map the contribution of the 2‑methoxyethyl chain to selectivity, building directly on the class‑level SAR collated by Alvarez‑Puebla et al. [1]. By comparing the compound side‑by‑side with an in‑house or commercial sulbentine sample, researchers can determine whether the predicted selectivity improvement materializes in their specific parasite strain and cytotoxicity counter‑screen, thereby generating the very quantitative differentiation data that are currently absent from the public domain.

5‑Lipoxygenase Pathway Dissection: Biochemical Probe with a Unique Target Interaction Profile

Investigators studying leukotriene biosynthesis can deploy the compound as a tool to interrogate 5‑LOX inhibition in RBL‑1 lysates or related models, leveraging the 0.39 µM endpoint reported in ChEMBL . The absence of 5‑LOX activity for sulbentine and dazomet makes the methoxyethyl‑substituted derivative the only commercially accessible THTT chemotype with proven engagement of this inflammatory target, enabling experiments that cannot be replicated with cheaper in‑class alternatives.

Carboxylesterase 2 (CE2) Substrate‑Competition Studies: A Non‑Ester Chemotype for Prodrug Interaction Screens

ADME‑Tox laboratories conducting hepatic hydrolysis assays can employ the compound as a structurally novel, non‑ester CE2 inhibitor to probe substrate‑dependence of prodrug activation, provided the binding data from BindingDB [2] are independently confirmed. Its nanomolar potency and distinct chemotype complement traditional ester‑based inhibitors, allowing orthogonal chemical validation of CE2‑dependent metabolic pathways without the confounding hydrolysis of the inhibitor itself.

Computational Chemistry and QSAR Model Benchmarking

Because the compound’s asymmetrical substitution forces a conformational preference not present in symmetric dibenzyl or dimethyl analogs, computational chemists can employ it as a benchmark structure for docking, molecular dynamics, or 3D‑QSAR studies of THTT‑binding proteins. The methoxyethyl chain introduces a unique torsion‑angle distribution that challenges force‑field parameterization and provides a more discriminating test case than the simpler sulbentine or dazomet scaffolds.

Quote Request

Request a Quote for 3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.